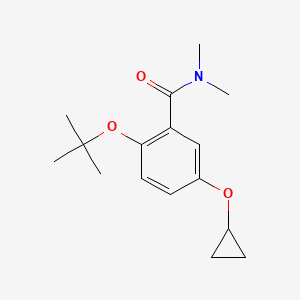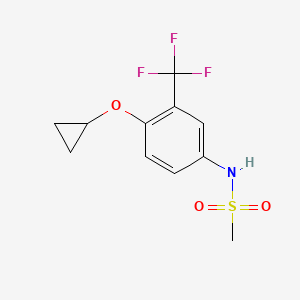![molecular formula C9H18N2O B14814396 1-[5-Ethyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine](/img/structure/B14814396.png)
1-[5-Ethyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and provides good yields of the desired product. Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, antioxidant, antibacterial, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
[(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine can be compared with other similar compounds, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds also contain the isoxazole moiety and exhibit various biological activities. [(5-ethyl-3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]amine is unique in its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5-ethyl-3-propan-2-yl-4H-1,2-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C9H18N2O/c1-4-9(6-10)5-8(7(2)3)11-12-9/h7H,4-6,10H2,1-3H3 |
InChI Key |
LMGVLSUSCFOAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=NO1)C(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)



![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)

![2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide](/img/structure/B14814342.png)
![2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B14814354.png)
![2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B14814362.png)


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14814377.png)
![5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14814384.png)

